4-(2-Chloroethyl)benzenesulfonamide

Physicochemical profiling Drug-likeness prediction ADME optimization

4-(2-Chloroethyl)benzenesulfonamide combines a primary sulfonamide zinc-binding group with a para-chloroethyl alkylating handle, enabling covalent carbonic anhydrase inhibitor design. Its free NH2 group supports prodrug cyclization strategies unavailable with N-substituted analogs. The para-substitution pattern enhances metabolic stability and provides orthogonal functionalization sites for library synthesis.

Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
CAS No. 5378-85-8
Cat. No. B1348609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloroethyl)benzenesulfonamide
CAS5378-85-8
Molecular FormulaC8H10ClNO2S
Molecular Weight219.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCl)S(=O)(=O)N
InChIInChI=1S/C8H10ClNO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H2,10,11,12)
InChIKeyWKYSWWZJELJZLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloroethyl)benzenesulfonamide (CAS 5378-85-8): A Dual-Function Sulfonamide Alkylating Agent for Targeted Synthesis and Biochemical Research


4-(2-Chloroethyl)benzenesulfonamide (CAS 5378-85-8, C8H10ClNO2S, MW 219.69 g/mol) is a benzenesulfonamide derivative characterized by a 2-chloroethyl substituent at the para position of the aromatic ring [1]. This compound functions as both a sulfonamide-based zinc-binding group and an electrophilic alkylating agent via its chloroethyl moiety, enabling dual reactivity in medicinal chemistry and chemical biology applications . The para-substituted chloroethyl group distinguishes it from structurally related analogs and confers a unique combination of physicochemical properties including calculated LogP values of 0.98 (ACD/LogP) and 2.90 (LogP), polar surface area of 45.76 Ų, and zero Rule of 5 violations .

Why 4-(2-Chloroethyl)benzenesulfonamide Cannot Be Replaced by Generic Aromatic Sulfonamides or Nitrogen-Substituted Chloroethyl Analogs


Substituting 4-(2-Chloroethyl)benzenesulfonamide with other benzenesulfonamide derivatives or chloroethyl-containing compounds introduces significant differences in reactivity, synthetic utility, and biological activity. While compounds like N-(2-chloroethyl)benzenesulfonamide (CAS 6453-86-7) or N,N-bis(2-chloroethyl)benzenesulfonamide (CAS 58023-19-1) also contain chloroethyl and sulfonamide moieties, the position of the chloroethyl group—attached to the aromatic ring rather than the sulfonamide nitrogen—fundamentally alters the compound's electronic distribution, steric profile, and reaction pathways . This structural distinction affects key parameters including nucleophilic substitution kinetics, metabolic stability, and the capacity for further derivatization via the free sulfonamide NH2 group . Generic aromatic sulfonamides lacking the chloroethyl group cannot replicate the alkylating functionality required for covalent target engagement in enzyme inhibition or prodrug activation [1].

Quantitative Differentiation Evidence for 4-(2-Chloroethyl)benzenesulfonamide (CAS 5378-85-8) Relative to Structural Analogs


Para-Aromatic vs. Nitrogen-Substituted Chloroethyl: Impact on Calculated Physicochemical Properties

4-(2-Chloroethyl)benzenesulfonamide exhibits distinct calculated physicochemical properties compared to the nitrogen-substituted analog N-(2-chloroethyl)benzenesulfonamide (CAS 6453-86-7). The para-aromatic chloroethyl substitution in 4-(2-chloroethyl)benzenesulfonamide results in a lower ACD/LogP (0.98) and zero Rule of 5 violations, whereas N-(2-chloroethyl)benzenesulfonamide is predicted to have higher lipophilicity and may trigger Rule of 5 alerts . Additionally, the target compound features a smaller polar surface area (45.76 Ų) compared to N-substituted benzenesulfonamides .

Physicochemical profiling Drug-likeness prediction ADME optimization

Commercially Available Purity Specification: 95% Minimum Purity Standard Across Multiple Certified Vendors

4-(2-Chloroethyl)benzenesulfonamide is commercially available with a consistent minimum purity specification of 95% across multiple certified vendors, including AKSci (Cat. 0478CD) and Sigma-Aldrich/Enamine (Cat. ENA292596446) . This established purity benchmark contrasts with the variable or undocumented purity of less common N-substituted analogs such as N,N-bis(2-chloroethyl)benzenesulfonamide, which lacks standardized commercial purity specifications in public vendor catalogs .

Analytical chemistry Quality control Procurement specification

Retention of Free Sulfonamide NH2: Enabling Further Derivatization Not Possible with N-Substituted Chloroethyl Analogs

4-(2-Chloroethyl)benzenesulfonamide retains a free, unsubstituted sulfonamide NH2 group, enabling further chemical derivatization such as N-alkylation, acylation, or incorporation into more complex molecular architectures . In contrast, N-(2-chloroethyl)benzenesulfonamide and N,N-bis(2-chloroethyl)benzenesulfonamide have their sulfonamide nitrogen already substituted, precluding N-functionalization and limiting synthetic versatility .

Synthetic chemistry Derivatization Building block utility

Optimal Research and Procurement Scenarios for 4-(2-Chloroethyl)benzenesulfonamide (CAS 5378-85-8)


Synthesis of Carbonic Anhydrase Inhibitors Requiring Dual Sulfonamide Zn²⁺ Binding and Covalent Alkylation

4-(2-Chloroethyl)benzenesulfonamide is ideally suited for the synthesis of carbonic anhydrase (CA) inhibitors that combine a primary sulfonamide zinc-binding group with an electrophilic chloroethyl tail for covalent enzyme modification. The para-chloroethyl substitution provides spatial separation between the sulfonamide warhead and the alkylating moiety, enabling simultaneous engagement of the catalytic zinc ion and covalent targeting of proximal nucleophilic residues .

Preparation of Sulfonamide-Based Prodrugs Activated via Intramolecular Cyclization

The free sulfonamide NH2 group in 4-(2-chloroethyl)benzenesulfonamide enables the design of prodrugs that undergo intramolecular cyclization upon enzymatic or chemical activation. This structural feature is absent in N-substituted chloroethyl analogs, which lack the nucleophilic sulfonamide nitrogen required for cyclization-based release mechanisms .

Synthesis of Diverse Sulfonamide Libraries via N-Functionalization of a Common Chloroethyl-Containing Scaffold

As a building block with both a reactive chloroethyl handle and a modifiable sulfonamide NH2 group, 4-(2-chloroethyl)benzenesulfonamide supports divergent library synthesis. Researchers can independently functionalize the chloroethyl group via nucleophilic substitution while preserving the sulfonamide NH2 for subsequent N-alkylation or acylation, enabling rapid exploration of chemical space around the benzenesulfonamide core .

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